(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid
Description
The compound (RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at position 1 with a 4-(4-fluoro-benzyloxy)phenyl group and at position 3 with a carboxylic acid. The 5-oxo group introduces a ketone, while the 4-fluoro-benzyloxy substituent provides a para-fluorinated aromatic moiety linked via an ether bond. This structure balances lipophilicity (from the benzyloxy group) and polarity (from the carboxylic acid), making it suitable for pharmacological applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRUQDIDUZEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring and the introduction of the fluorinated benzyl ether group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Fluorinated Benzyl Ether: This step often involves nucleophilic substitution reactions where a fluorinated benzyl halide reacts with a phenolic compound.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group within the pyrrolidine ring.
Substitution: The fluorinated benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Benzyl chloride, base | 85 |
| 2 | Cyclization | Amine precursor, acid catalyst | 75 |
| 3 | Carboxylation | CO2, base | 90 |
Inhibition of Arginase
(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid has been identified as a potent inhibitor of arginase enzymes (hARG-1 and hARG-2). These enzymes are implicated in various pathological conditions, including cancer and cardiovascular diseases.
- IC50 Values : The compound exhibits IC50 values in the low micromolar range against hARG-1 and hARG-2, indicating significant inhibitory potency.
| Enzyme | IC50 (µM) |
|---|---|
| hARG-1 | 0.5 |
| hARG-2 | 0.7 |
Therapeutic Applications
The inhibition of arginase by this compound suggests potential therapeutic applications in several areas:
Cancer Therapy
By inhibiting arginase, this compound may enhance the availability of L-arginine for nitric oxide synthesis, which is crucial for tumor immunity and vascular function.
Cardiovascular Diseases
Arginase inhibitors can improve endothelial function and reduce vascular inflammation, making this compound a candidate for cardiovascular therapies.
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
Case Study 1: Cancer Model
In a study involving tumor-bearing mice, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
Case Study 2: Cardiovascular Model
In models of hypertension, treatment with the compound led to decreased blood pressure and improved vascular reactivity.
Mechanism of Action
The mechanism of action of (RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorinated benzyl ether group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring may facilitate interactions with other molecular structures. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
*Calculated based on structural formula.
Pharmacological and Physicochemical Implications
Direct halogenation (Cl, F) in 1-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid may improve binding affinity but reduce solubility due to increased hydrophobicity.
Metabolic Stability and Hydrolysis :
- The propoxycarbonyl ester in ’s compound is prone to enzymatic hydrolysis, limiting its half-life compared to the stable ether linkage in the target compound.
- The decylcarbamoyl group ( ) introduces extreme hydrophobicity, which may hinder aqueous solubility but improve tissue penetration.
Steric and Conformational Effects: Bulky substituents like 3,5-dimethylphenoxy ( ) or pyrazole rings ( ) may restrict rotational freedom, affecting target engagement. The methoxy and methyl groups in ’s compound offer moderate steric hindrance, balancing solubility and receptor access.
Biological Activity
(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes and analyzes existing literature regarding its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical formula is with a molecular weight of 331.32 g/mol. The presence of the fluorobenzyl group and the pyrrolidine structure contributes to its unique biological properties.
Synthesis and Characterization
Recent studies have highlighted various synthetic pathways for the production of this compound. The synthesis typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the fluoro-benzyl moiety. The characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies, particularly against human lung adenocarcinoma (A549) cells.
- Mechanism of Action : The compound demonstrates cytotoxic effects that are structure-dependent. For instance, modifications to the phenyl ring significantly influence its efficacy against cancer cells. Compounds with electron-donating groups tend to exhibit enhanced activity.
- Case Study : In vitro assays revealed that at a concentration of 100 µM, this compound reduced A549 cell viability significantly compared to untreated controls, showcasing a potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against multidrug-resistant pathogens.
- Activity Spectrum : The compound exhibited promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics.
- Case Study : In a screening study, derivatives of 5-oxopyrrolidine were tested against various resistant strains, showing selective inhibition at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Anticancer Activity | Effect on Antimicrobial Activity |
|---|---|---|
| 4-Fluorobenzyl | Enhances cytotoxicity in A549 cells | Moderate inhibition of MRSA |
| 4-Chlorophenyl | Increased cytotoxicity (64% viability) | Enhanced activity against resistant strains |
| Dimethylamino | Most potent anticancer activity observed | Limited impact on antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid?
- Methodological Answer : Prioritize regioselective functionalization of the pyrrolidine ring and fluorobenzyloxy substituent. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation, as demonstrated in similar pyrrolidine derivatives . Monitor reaction progress via HPLC or TLC, and optimize solvent systems (e.g., DMF or toluene) to enhance yield. Purification via recrystallization or column chromatography is critical to isolate the racemic mixture (RS configuration) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ X-ray crystallography (as in , which resolved a related pyrrolidine derivative with an R-factor of 0.042) for absolute configuration confirmation. Complement this with 1H/13C NMR to verify substituent positions and FTIR to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential inhalation risks. Follow protocols for fluorinated compounds: neutralize spills with sodium bicarbonate, and dispose of waste via halogen-specific disposal routes. Refer to GHS-compliant SDS sheets (e.g., ) for emergency measures like skin/eye rinsing .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the RS racemate be addressed?
- Methodological Answer : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, highlights a similar pyrrolidine-3-carboxylic acid with 97% purity via chromatographic methods. Alternatively, employ chiral auxiliaries during synthesis to control stereochemistry. Validate enantiomeric excess (ee) using polarimetry or circular dichroism (CD) .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., kinases or proteases). Use QSAR models to correlate substituent effects (e.g., fluorobenzyloxy group) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition studies) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric equilibria. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Collaborate with crystallography facilities to resolve ambiguities, as in ’s single-crystal analysis .
Q. What strategies improve the stability of the 5-oxo-pyrrolidine core under physiological conditions?
- Methodological Answer : Introduce stabilizing substituents (e.g., electron-withdrawing groups) at the pyrrolidine β-position. Use prodrug approaches, such as esterification of the carboxylic acid, to enhance metabolic stability. Conduct accelerated degradation studies (pH 1–9, 37°C) to identify vulnerable sites .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the reactivity of fluorinated aryl-ether bonds in similar compounds?
- Methodological Answer : Evaluate reaction conditions (e.g., temperature, catalyst loading) across studies. For example, uses Pd/Cu catalysts for cyclization, while employs KOH/CS2 for thiooxadiazole formation. Replicate protocols with controlled variables to identify optimal conditions .
Q. Why do solubility profiles vary significantly among structurally analogous pyrrolidine derivatives?
- Methodological Answer : Assess substituent polarity (e.g., fluorobenzyloxy vs. methoxy groups) and crystallinity (via DSC/XRD). Use COSMO-RS simulations to predict solubility in solvents like DMSO or ethanol. Experimentally validate via turbidimetry or HPLC solubility assays .
Experimental Design Recommendations
- Stereochemical Analysis : Combine X-ray crystallography ( ) with chiral separation techniques.
- Synthesis Optimization : Use Design of Experiments (DoE) to test catalyst/solvent combinations (e.g., Pd vs. Cu in ).
- Stability Testing : Perform forced degradation studies under oxidative (H2O2) and hydrolytic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
